(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester
Overview
Description
(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester: is a chemical compound with the molecular formula C10H9ClF3NO3 and a molecular weight of 283.632 g/mol . This compound is known for its unique structural features, including a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethyl ester group attached to an acetic acid moiety.
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . They are thought to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities , which may influence their pharmacokinetic properties.
Result of Action
Tfmp derivatives are known to have diverse biological activities , suggesting that this compound may have a variety of molecular and cellular effects.
Action Environment
It is known that the development of fluorinated organic chemicals, such as this compound, is becoming an increasingly important research topic . This suggests that environmental factors may play a role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the reaction of 3-chloro-5-trifluoromethyl-pyridin-2-ol with ethyl chloroacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate in acidic conditions.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-acetic acid ethyl ester: has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-chloro-5-trifluoromethyl-pyridin-2-ol
ethyl chloroacetate
2-chloro-5-(trifluoromethyl)pyridine
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Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-2-17-8(16)5-18-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKLNJHDHJXZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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